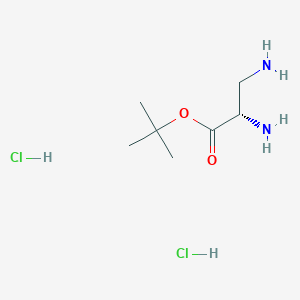![molecular formula C29H28ClN3O4S2 B2524935 Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate CAS No. 670272-90-9](/img/structure/B2524935.png)
Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex quinoline derivatives involves multiple steps, starting with simpler compounds and gradually building up the desired molecular structure. In one study, the synthesis begins with Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate 1, which reacts with hydrazine hydrate in the presence of methanol to form a compound 2. This intermediate is then treated with aryl isothiocyanates to yield compound 3. Further reaction in the presence of sulfuric acid produces a series of aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4,thiadiazol-2-yl))amides 4a-I, which have been tested for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using single crystal X-ray structural analysis. For instance, two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were studied, revealing that both polymorphs have the same molecular geometries. They also share bifurcated O-H…O hydrogen bonds, which lead to the formation of molecular dimers. However, the dimers differ between the two polymorphs, with one being centrosymmetric (heterochiral) and the other homochiral .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives are complex and require precise conditions. For example, the cyclocondensation of isatoic anhydride with ethyl acetoacetate is a key step in the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This process involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate. The resulting substituted quinolines are then further modified to construct the α-hydroxyacetic acid residue necessary for the synthesis of key arylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. The antimicrobial activity of the synthesized quinazolines, for example, is a direct result of their chemical structure, which allows them to interact with bacterial and fungal cells. The hydrogen bonding observed in the polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate affects their physical properties, such as solubility and melting points . The reactivity of the quinoline derivatives synthesized from isatoic anhydride and ethyl acetoacetate is influenced by the presence of the enolate and the subsequent modifications to the quinoline ring .
科学的研究の応用
Synthesis and Characterization
New Quinazolines as Potential Antimicrobial Agents : A study described the synthesis of new quinazolines, showcasing a method that could potentially apply to the synthesis of related compounds like Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate. These compounds were evaluated for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).
One-Pot Gewald Synthesis of 2-Aminothiophenes : Research on the synthesis of 2-aminothiophene-3-carboxylates via the one-pot Gewald reaction could be relevant for understanding methods to synthesize or modify the compound (Tormyshev et al., 2006).
Antimicrobial Activity
Evaluation of Novel Heterocyclic Disperse Dyes : A study synthesized derivatives with thiophene moieties, assessing their dyeing performance on polyester fabrics and evaluating their antimicrobial properties. This research might offer insights into the functional applications of similar compounds in materials science and microbiology (Iyun et al., 2015).
Antimicrobial Activity of Schiff Bases : Schiff bases of aminothiophenes, including those with chlorophenyl groups, were synthesized and their antimicrobial activity was evaluated, providing a framework for studying the bioactive potential of related compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Molecular Docking Studies
- Docking Studies and Antimicrobial Evaluation : A study involving synthesis, characterization, docking studies, and antimicrobial evaluation of derivatives could offer a model for understanding how Ethyl 4-(4-chlorophenyl)-2-\[2-\[\(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate might interact with biological targets (Spoorthy et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It includes studying how to handle and dispose of the compound safely.
将来の方向性
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses that could be developed.
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O4S2/c1-5-18-19(13-31)26(32-21-11-29(3,4)12-22(34)24(18)21)39-15-23(35)33-27-25(28(36)37-6-2)20(14-38-27)16-7-9-17(30)10-8-16/h7-10,14H,5-6,11-12,15H2,1-4H3,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZNIEITLDKFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)Cl)C(=O)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-chlorophenyl)-2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

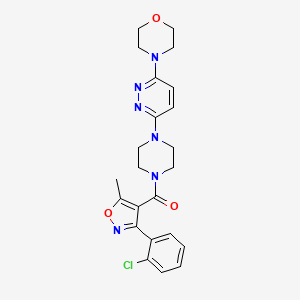
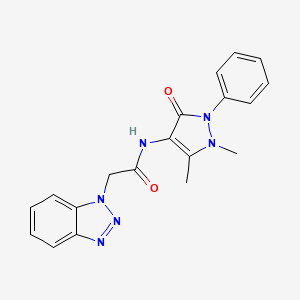
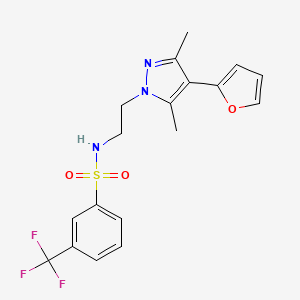
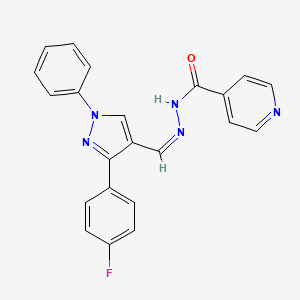
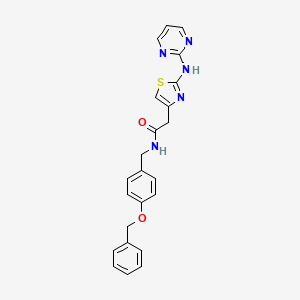
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![6-Ethyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2524860.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
![5-[3-(Trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B2524863.png)
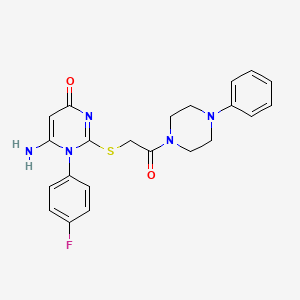
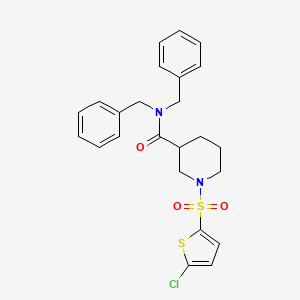
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)
